3-(3-Chloro-3-methylbutyl)-4-hydroxynaphthalene-1,2-dione

Description

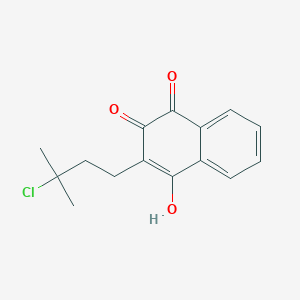

3-(3-Chloro-3-methylbutyl)-4-hydroxynaphthalene-1,2-dione is a naphthoquinone derivative characterized by a 1,2-dione functional group on a naphthalene core. The compound features a hydroxyl group at position 4 and a 3-chloro-3-methylbutyl substituent at position 3. Naphthoquinones are widely studied for their redox activity and applications in medicinal chemistry, such as antimicrobial and antitumor effects .

Properties

CAS No. |

111479-51-7 |

|---|---|

Molecular Formula |

C15H15ClO3 |

Molecular Weight |

278.73 g/mol |

IUPAC Name |

3-(3-chloro-3-methylbutyl)-4-hydroxynaphthalene-1,2-dione |

InChI |

InChI=1S/C15H15ClO3/c1-15(2,16)8-7-11-12(17)9-5-3-4-6-10(9)13(18)14(11)19/h3-6,17H,7-8H2,1-2H3 |

InChI Key |

XGXUKHSGLDPMRK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CCC1=C(C2=CC=CC=C2C(=O)C1=O)O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-3-methylbutyl)-4-hydroxynaphthalene-1,2-dione typically involves multi-step organic reactions. One common method includes the alkylation of a naphthalene derivative with 3-chloro-3-methylbutyl chloride under basic conditions. The hydroxyl group can be introduced through a subsequent oxidation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-3-methylbutyl)-4-hydroxynaphthalene-1,2-dione can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

Substitution: Nucleophiles like sodium azide (NaN₃) or sodium thiolate (NaSR) under basic conditions.

Major Products Formed

Oxidation: Formation of a ketone derivative.

Reduction: Formation of a dechlorinated or dehydroxylated product.

Substitution: Formation of substituted naphthalene derivatives.

Scientific Research Applications

3-(3-Chloro-3-methylbutyl)-4-hydroxynaphthalene-1,2-dione has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-3-methylbutyl)-4-hydroxynaphthalene-1,2-dione involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the chloro and methyl groups can influence the compound’s lipophilicity and membrane permeability. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Naphthalene-1,2-dione Derivatives

Atovaquone (3-(4-(4-Chlorophenyl)cyclohexyl)-4-hydroxynaphthalene-1,2-dione)

- Core Structure : Shares the naphthalene-1,2-dione backbone but substitutes position 3 with a 4-(4-chlorophenyl)cyclohexyl group.

- Key Differences: The chloro-methylbutyl substituent in the target compound introduces branched alkyl halide steric effects, whereas Atovaquone’s cyclohexyl-chlorophenyl group enhances lipophilicity and aromatic interactions. Solubility: Atovaquone is insoluble in water and ethanol but highly soluble in DMSO (≥17.03 mg/mL) . No direct solubility data are available for the target compound, but its chloro-methylbutyl chain may reduce polarity compared to Atovaquone.

- Applications : Atovaquone is a clinically approved antiparasitic agent targeting mitochondrial electron transport , while the target compound’s bioactivity remains uncharacterized in the provided evidence.

Cyclobutene-1,2-dione Derivatives

Cyclobutene-1,2-diones (squaramides) share the 1,2-dione motif but feature a strained four-membered ring, altering electronic properties and reactivity.

SQ31f (3-(4-Morpholinophenyl)-4-((pyridin-2-ylmethyl)amino)-cyclobut-3-ene-1,2-dione)

- Core Structure: Cyclobutene-1,2-dione with morpholinophenyl and pyridylmethylamino substituents.

- Key Differences: The strained cyclobutene ring enhances electrophilicity, enabling nucleophilic additions (e.g., amines) , whereas the naphthalene core in the target compound favors conjugation and redox activity.

3-[3,5-Bis(trifluoromethyl)phenyl]amino-4-cinchonan-amino Cyclobutene-1,2-dione

- Substituents : Bulky trifluoromethylphenyl and cinchona alkaloid-derived groups.

- Key Differences: The amino substituents enable hydrogen bonding and chiral recognition, contrasting with the target compound’s hydroxyl and alkyl halide groups . Molecular Weight: 630.57 g/mol , significantly higher than the target compound’s estimated molecular weight (~300–350 g/mol).

Thyroid Receptor-Selective Cyclobutene-dione

- Structure: 3-[3,5-Dichloro-4-(hydroxy-isopropylphenoxy)phenylamino]-4-hydroxy-cyclobutene-1,2-dione.

- Key Differences: The hydroxy-isopropylphenoxy group confers selectivity for thyroid hormone receptor γ . The target compound’s chloro-methylbutyl chain may instead favor hydrophobic interactions.

Functional Group Comparisons

Biological Activity

3-(3-Chloro-3-methylbutyl)-4-hydroxynaphthalene-1,2-dione (CAS No. 111479-51-7) is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound features a naphthalene ring substituted with a hydroxyl group and a 3-chloro-3-methylbutyl side chain. Its molecular formula is , with a molecular weight of approximately 278.73 g/mol. The structural characteristics of this compound contribute to its biological activity.

| Property | Value |

|---|---|

| CAS Number | 111479-51-7 |

| Molecular Formula | C15H15ClO3 |

| Molecular Weight | 278.73 g/mol |

| IUPAC Name | This compound |

| InChI Key | XGXUKHSGLDPMRK-UHFFFAOYSA-N |

The biological activity of this compound is hypothesized to involve several mechanisms:

- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with biological macromolecules, enhancing its interaction with cellular targets.

- Lipophilicity : The chloro and methyl groups influence the compound's lipophilicity, affecting its membrane permeability and bioavailability.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in critical biochemical pathways, which could lead to its anticancer and antimicrobial effects.

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of naphthalene derivatives indicate that these compounds may possess activity against various bacterial strains. The presence of the hydroxyl group is often associated with enhanced antimicrobial efficacy. For example, related chromone derivatives have been reported to exhibit antibacterial effects comparable to standard antibiotics .

Case Studies

- Anticancer Activity : A study examining the cytotoxic effects of naphthalene derivatives found that certain modifications led to increased potency against human tumor cell lines, indicating that structural variations can significantly influence biological activity .

- Antimicrobial Efficacy : Research focusing on naphthalene derivatives revealed effective inhibition against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell membranes by lipophilic compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.